Indium, tris(2,4-pentanedionato)-

Beschreibung

Overview and Significance in Contemporary Chemical Research

Indium tris(acetylacetonate) is a significant compound in modern chemical research, primarily due to its versatility and unique properties. Its excellent thermal stability and solubility in organic solvents make it a valuable precursor in the field of materials science. chemimpex.com A key application is in the deposition of indium-based thin films, which are integral components of electronic and optoelectronic devices. chemimpex.com

Specifically, it is widely used in the fabrication of transparent conductive oxides, such as indium tin oxide (ITO). wikipedia.org These materials are crucial for the manufacturing of touch screens, solar cells, and liquid crystal displays (LCDs). chemimpex.com Furthermore, In(acac)₃ is utilized in the synthesis of copper indium gallium diselenide (CIGS) thin films, which are employed in high-efficiency solar cell applications. wikipedia.orgsigmaaldrich.com The compound's utility extends to the development of light-emitting diodes (LEDs) and laser diodes, owing to its favorable luminescent properties. chemimpex.com

Beyond materials science, indium tris(acetylacetonate) serves as a catalyst and reagent in organic synthesis. chemimpex.comsigmaaldrich.com The acetylacetonate (B107027) ligands form a stable chelate ring with the indium cation, a property that is leveraged in various catalytic processes for organic transformations, including the synthesis of oxindole (B195798) derivatives. sigmaaldrich.comamericanelements.com Its role as a precursor for creating indium oxide (In₂O₃) also makes it relevant for applications in gas sensing. sigmaaldrich.com

Historical Development and Evolution of Indium Acetylacetonate Coordination Chemistry

The study of metal acetylacetonates (B15086760) holds a significant place in the history of coordination chemistry, as they were among the earliest classes of compounds to be identified as what we now know as coordination complexes. researchgate.net The unexpected volatility of these compounds led to their investigation during World War II for potential applications in isotope separation. researchgate.net

The synthesis of tris(2,4-pentanedionato)indium(III) itself was reported as early as 1914. iucr.org The general synthetic route for metal acetylacetonates involves the reaction of a metal salt with acetylacetone (B45752) (Hacac) in the presence of a base, leading to the formation of a stable six-membered chelate ring where both oxygen atoms of the ligand coordinate to the metal center. wikipedia.org

The crystal and molecular structure of tris(2,4-pentanedionato)indium(III) was determined in detail using three-dimensional X-ray diffraction methods. iucr.org These studies confirmed the octahedral coordination geometry around the indium ion and provided precise measurements of bond lengths and angles. iucr.org This structural understanding has been crucial for correlating its physical properties with its applications, particularly in understanding the relationship between the metal-oxygen bond distance and the ionic radius of the metal, which is indicative of a primarily electrostatic interaction between the metal and the ligand. iucr.org The ongoing research into metal acetylacetonates continues to contribute to the rational design of new materials and catalysts. researchgate.net

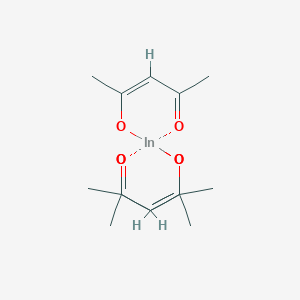

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14405-45-9 |

|---|---|

Molekularformel |

C15H21InO6 |

Molekulargewicht |

412.14 g/mol |

IUPAC-Name |

indium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.In/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI-Schlüssel |

CMGVNFXMZKDHDG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[In+3] |

Kanonische SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[In+3] |

Andere CAS-Nummern |

14405-45-9 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Tris 2,4 Pentanedionato Indium Iii

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often reducing waste and avoiding harsh reagents by using electrons to drive redox transformations. utah.edu This approach involves the oxidation of a metal anode in the presence of a specific ligand within an organic solvent. researchgate.net

Alternating-Current Electrochemical Dissolution Techniques

A notable method for producing single crystals of Tris(2,4-pentanedionato)indium(III) is through the alternating-current (AC) electrochemical dissolution of an indium metal anode. researchgate.net In this technique, the synthesis is carried out in a solution of acetylacetone (B45752) (acacH) in a solvent like acetonitrile. researchgate.net Unlike direct current (DC) electrolysis where electrons flow in one direction, AC electrolysis involves a periodic change in the direction of the electric current. utah.edu

This periodic reversal of polarity can prevent the passivation of the electrode surface and minimize issues like the deposition of byproducts, which can occur in DC systems. utah.eduutah.edu The use of AC allows for the sequential oxidation of the indium metal and reaction with the deprotonated acetylacetone ligand at the same electrode, which can be advantageous for short-lived intermediate species. utah.edu This method has been successfully used to produce gram quantities of various metal acetylacetonate (B107027) complexes within a few hours. researchgate.net Some research has also explored using the ligand, acetylacetone, directly as the solvent, deviating from traditional methods that use a separate nonaqueous solvent. utexas.edu

Optimization of Electrolytic Conditions for High Purity Product

The purity and yield of the Tris(2,4-pentanedionato)indium(III) produced via electrochemical methods are highly dependent on the optimization of several key parameters. The precise control offered by external potential or current is a major advantage of electrosynthesis. researchgate.net

Key parameters for optimization include:

Current Density: The applied current density can significantly affect the reaction's outcome. For some electrochemical reductions, increasing the current density up to a certain point (e.g., 30 mA cm⁻²) has been shown to increase the yield, after which higher values can lead to a decrease in both conversion and yield. researchgate.net

Electrolyte: A supporting electrolyte is often necessary to ensure conductivity. Tetra-n-butylammonium hexafluorophosphate (B91526) is an example of an electrolyte used in the electrochemical synthesis of metal acetylacetonates (B15086760). utexas.edu

Solvent: The choice of solvent is critical. Acetonitrile is a common solvent for the electrochemical synthesis of In(acac)3. researchgate.net In some experimental setups, acetylacetone itself has been used as the solvent. utexas.edu

Applied Potential: In electrodeposition processes for high-purity indium, the applied potential is a critical factor. For instance, in an indium sulfate (B86663) system, the reduction of In³⁺ was found to be subject to a diffusion-controlled step at an applied potential of -0.5 V and a pH of 2.5. nih.gov

Table 1: Key Parameters for Optimizing Electrochemical Synthesis

| Parameter | Description | Typical Values/Considerations |

| Current Type | Can be Direct Current (DC) or Alternating Current (AC). | AC electrolysis can prevent electrode passivation and improve reaction efficiency. utah.eduutah.edu |

| Current Density | The amount of current per unit area of the electrode. | Requires optimization; values such as 30 mA cm⁻² have been tested in related systems. researchgate.net |

| Electrolyte | A substance that increases the electrical conductivity of the solvent. | Tetra-n-butylammonium hexafluorophosphate is a common choice. utexas.edu |

| Solvent | The medium in which the reaction takes place. | Acetonitrile is a standard solvent; acetylacetone itself can also be used. researchgate.netutexas.edu |

| Electrode Material | The material of the anode and cathode. | The anode is typically the source metal, in this case, high-purity Indium. researchgate.net |

| pH | The acidity or basicity of the electrolyte solution. | Can influence the reduction process, as seen in indium sulfate systems where a pH of 2.5 was used. nih.gov |

Precursor-Based Synthesis Strategies

Precursor-based methods are the more traditional routes for synthesizing coordination compounds like Tris(2,4-pentanedionato)indium(III). These strategies typically involve the reaction of an indium salt with the acetylacetone ligand.

Conventional Routes from Indium Salts and Acetylacetone

The most common conventional synthesis of Tris(2,4-pentanedionato)indium(III) involves the reaction of an indium(III) salt, such as indium chloride or indium nitrate, with 2,4-pentanedione (acetylacetone, acacH). sigmaaldrich.com The reaction is typically carried out in a solution. A key step in this process is the deprotonation of acetylacetone. The hydrogen atoms on the carbon atom adjacent to the two carbonyl groups are acidic and can be removed by a base. researchgate.net

In a typical procedure, a base is added to the reaction mixture to facilitate the formation of the acetylacetonate anion (acac⁻). researchgate.net This anion then acts as a bidentate ligand, coordinating with the indium(III) ion through its two oxygen atoms. researchgate.net Three of these acetylacetonate ligands are required to form the stable, neutral, octahedral complex of Tris(2,4-pentanedionato)indium(III). researchgate.net A common method for introducing the base is through the hydrolysis of urea, which slowly releases ammonia (B1221849) into the solution, promoting the gradual formation of the crystalline product. researchgate.net

Exploration of Novel Ligand Exchange and Precipitation Routes

Beyond the direct reaction of indium salts, researchers explore other precursor-based strategies to gain better control over product formation and purity. These include ligand exchange and controlled precipitation methods.

Ligand Exchange: This strategy involves reacting an existing indium compound, which may have other ligands, with an excess of acetylacetone. The acetylacetonate ligand, forming a very stable chelate complex with indium, can displace the original ligands to form the more thermodynamically stable Tris(2,4-pentanedionato)indium(III). This route can be useful if the starting indium precursor offers advantages in terms of solubility or reactivity.

Controlled Precipitation: The purity and crystal quality of the final product are heavily influenced by the precipitation process. By carefully controlling factors such as reactant concentration, temperature, pH, and the rate of addition of reagents, the precipitation of Tris(2,4-pentanedionato)indium(III) can be managed to yield a product with desired characteristics. Slow generation of the precipitating agent, for example, through the hydrolysis of urea, is one way to achieve a more ordered and crystalline product. researchgate.net The resulting deep maroon crystals often form as a crust at the surface of the reaction mixture. researchgate.net

Elucidation of Coordination Chemistry and Molecular Structure of Tris 2,4 Pentanedionato Indium Iii

Ligand Chelation Modalities and Metal-Ligand Bonding Analysis

The interaction between the indium metal center and the acetylacetonate (B107027) ligands is primarily electrostatic. iucr.org This is supported by the correlation observed between the metal-oxygen bond distance and the ionic radius of the metal in various metal acetylacetonate complexes. iucr.org The stability of the In(acac)₃ complex is also influenced by the strong covalent character of the In-O bonds. researchgate.net

Single-Crystal and Powder X-ray Diffraction Studies of Indium(III) Acetylacetonate

The molecular structure of tris(2,4-pentanedionato)indium(III) has been definitively determined through single-crystal X-ray diffraction. iucr.org The compound crystallizes in the orthorhombic space group Pbca. iucr.org The indium atom is octahedrally coordinated to the six oxygen atoms of the three acetylacetonate ligands. wikipedia.orgiucr.org

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline structure of materials. youtube.com In the context of In(acac)₃, PXRD can be used to confirm the phase and purity of the synthesized compound. For instance, pyrolysis of indium acetylacetonate yields a powder composite of nanocrystalline In₂O₃ and elemental carbon, which can be characterized by PXRD. researchgate.net The diffraction pattern of the pyrolyzed product shows peaks corresponding to the cubic bixbyite structure of indium oxide. researchgate.net

Below is a table summarizing the crystallographic data for Tris(2,4-pentanedionato)indium(III).

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁InO₆ |

| Formula Weight | 412.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.576 (4) |

| b (Å) | 13.724 (5) |

| c (Å) | 16.855 (5) |

| V (ų) | 3603 (2) |

| Z | 8 |

| D(calc) (Mg m⁻³) | 1.521 |

| D(meas) (Mg m⁻³) | 1.52 |

| Average In-O distance (Å) | 2.132 (8) |

Table 1: Crystallographic data for Tris(2,4-pentanedionato)indium(III) obtained from single-crystal X-ray diffraction. iucr.org

Advanced Spectroscopic Characterization Techniques

Solid-State Indium-115 (B77298) Nuclear Magnetic Resonance (NMR) Spectroscopy for Nuclear Quadrupolar and Chemical Shift Parameters

Solid-state Indium-115 (¹¹⁵In) NMR spectroscopy is a powerful tool for probing the local environment of the indium nucleus in coordination complexes. rsc.orgnih.gov This technique provides information about the electric field gradient (EFG) and magnetic shielding at the indium nucleus through the nuclear quadrupolar and chemical shift parameters, respectively. rsc.orgnih.gov For In(acac)₃, the indium-115 nucleus (spin I = 9/2) experiences a relatively small and almost axially symmetric EFG, which results in a reduced nuclear quadrupole coupling constant (Cq) of 106.0 ± 2.0 MHz. rsc.orgresearchgate.net The magnetic shielding anisotropy for In(acac)₃ falls within the range of 85 ± 15 to 550 ± 60 ppm observed for a series of indium complexes. rsc.orgnih.gov The feasibility of ¹¹⁵In NMR studies is enhanced by conducting experiments at high magnetic field strengths. rsc.orgnih.gov

The following table presents the ¹¹⁵In NMR parameters for Tris(2,4-pentanedionato)indium(III).

| Parameter | Value |

| Nuclear Quadrupole Coupling Constant (Cq) | 106.0 ± 2.0 MHz |

| Asymmetry Parameter (ηQ) | 0.14 |

| Magnetic Shielding Anisotropy (Ω) | 115 ± 20 ppm |

Table 2: Solid-state ¹¹⁵In NMR parameters for Tris(2,4-pentanedionato)indium(III). rsc.orgresearchgate.net

Vibrational Spectroscopy (e.g., Fourier Transform Infrared) for Ligand and Complex Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in analyzing the bonding and structure of In(acac)₃. researchgate.net The IR spectrum of the complex exhibits characteristic bands corresponding to the vibrations of the acetylacetonate ligand and the metal-oxygen bonds. researchgate.netresearchgate.net The strong bands observed in the 1500-1600 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations of the chelate ring. rsc.org The positions of these bands are sensitive to the nature of the metal ion and the strength of the metal-ligand bond. researchgate.net

Analysis of the vibrational spectra indicates a strong coupling between the modes of the chelated ring. researchgate.net The bands in the lower frequency region, typically below 500 cm⁻¹, are assigned to the In-O stretching vibrations. researchgate.net The force constants derived from these vibrational frequencies provide insights into the strength of the metal-oxygen bonds. researchgate.net

Key vibrational bands for In(acac)₃ from FTIR spectroscopy are listed in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~1575 | C=O stretching |

| ~1520 | C=C stretching |

| Below 500 | In-O stretching |

Table 3: Characteristic FTIR vibrational bands for Tris(2,4-pentanedionato)indium(III). researchgate.net

Other Spectroscopic Probes for Structural Confirmation

In addition to NMR and FTIR, other spectroscopic techniques can be employed for the structural confirmation of In(acac)₃. Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the molecule. oatext.comnih.gov The NIST Chemistry WebBook also lists mass spectrometry (electron ionization) and X-ray Photoelectron Spectroscopy (XPS) data for In(acac)₃. nist.gov Mass spectrometry can confirm the molecular weight of the complex, while XPS can provide information about the elemental composition and oxidation states of the constituent elements.

Thermolysis and Decomposition Pathways of Tris 2,4 Pentanedionato Indium Iii Precursors

Mechanistic Investigations of Thermal Decomposition Processes

The thermal decomposition of Tris(2,4-pentanedionato)indium(III) in a static air atmosphere has been shown to be a single-step process. scielo.br Studies involving thermogravimetric analysis (TGA) and differential thermal analysis (DTA) indicate that the primary decomposition event occurs in a relatively narrow temperature window. scielo.br

Initial investigations suggest that the decomposition mechanism involves the breaking of the indium-oxygen bonds, leading to the liberation of the acetylacetonate (B107027) ligands. Mass spectrometry studies of related metal acetylacetonates (B15086760) support the theory that the primary gaseous product evolved at lower temperatures (below 300°C) is the intact acetylacetonate ligand. scielo.br As the temperature increases, these ligands undergo further decomposition into smaller, more stable molecules such as acetone (B3395972) and carbon dioxide.

While a definitive step-by-step mechanism for the solid-state decomposition of Tris(2,4-pentanedionato)indium(III) is still an area of active research, analogies can be drawn from gas-phase decomposition studies of similar metal acetylacetonates, such as aluminum acetylacetonate (Al(acac)3). These studies suggest potential pathways involving intramolecular rearrangements and the formation of radical species. The presence of radical formation during the thermal decomposition of various metal tris-acetylacetonates has been documented and is believed to play a role in the subsequent reactions and material formation.

Influence of Atmosphere and Temperature on Decomposition Kinetics and Products

The surrounding atmosphere and the applied temperature are pivotal parameters that significantly dictate the kinetics and the final products of the thermal decomposition of Tris(2,4-pentanedionato)indium(III).

In a static air atmosphere, the decomposition of In(acac)3 proceeds within a temperature range of 150-250°C, culminating in the formation of indium(III) oxide (In2O3) as the solid residue. scielo.br The decomposition process is characterized by a major endothermic peak around 180°C. scielo.br At temperatures exceeding 400°C, the liberated acetylacetonate ligands are completely decomposed into gaseous products like carbon dioxide and water. scielo.br

The kinetics of this non-isothermal decomposition in air have been analyzed using iso-conversional methods, which reveal a dependency of the activation energy (Ea) on the extent of conversion (α). This indicates a complex process, although it is described as a single major step. scielo.br

| Conversion (α) | Activation Energy (Ea) (kJ/mol) |

| 0.1 | ~110 |

| 0.5 | ~90 |

| 0.9 | ~120 |

This table presents approximate activation energies at different stages of conversion for the thermal decomposition of Tris(2,4-pentanedionato)indium(III) in air, based on data from kinetic studies. scielo.br

The presence of an oxidizing atmosphere like air is crucial for the direct formation of In2O3. In contrast, thermal decomposition in an inert atmosphere, such as argon, is expected to yield different results. Studies on other metal acetylacetonates have shown that in the absence of oxygen, the decomposition can lead to the formation of metallic nanoparticles or a mixture of metal and metal carbide phases, with the organic ligands fragmenting into a different array of hydrocarbon products.

Controlled Thermal Decomposition for Nanomaterial Fabrication

The ability to precisely control the thermal decomposition of Tris(2,4-pentanedionato)indium(III) makes it a valuable precursor for the synthesis of various indium-based nanomaterials with tailored properties.

By carefully manipulating parameters such as temperature, heating rate, solvent, and the presence of surfactants, researchers can direct the synthesis towards specific morphologies and sizes of indium oxide nanoparticles. For instance, the calcination of In(acac)3 at 400°C for several hours has been successfully employed to produce monodispersed In2O3 nanoparticles. scielo.br The resulting nanoparticles often exhibit a cubic crystal structure.

Applications in Advanced Functional Materials and Thin Film Technologies

Vapor Phase Deposition Techniques Utilizing Indium(III) Acetylacetonate (B107027)

Indium(III) acetylacetonate is a versatile precursor for vapor phase deposition methods due to its volatility and thermal stability. It is employed in both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce a range of materials, from transparent conducting oxides to complex nanostructures.

The deposition of indium oxide (In2O3) thin films via ALD using Indium(III) acetylacetonate has been successfully demonstrated, often in conjunction with co-reactants like water (H2O) or ozone (O3). researchgate.net This method allows for the precise control of film thickness and composition at the atomic level, which is crucial for applications in modern electronics. While other precursors for indium oxide ALD exist, such as trimethylindium (B1585567) (TMIn), In(acac)3 offers an alternative with different process parameters and film properties. b-tu.de For instance, ALD of In2O3 using other indium precursors has been reported with varying growth rates and temperature windows. b-tu.de

In the ALD process, the Growth Per Cycle (GPC) is a critical parameter that is highly dependent on the deposition temperature. For the ALD of In2O3 using In(acac)3, distinct ALD windows, which are temperature ranges where the growth rate is relatively constant and self-limiting, have been identified. When using H2O as the co-reactant, an ALD window is observed between 165°C and 200°C. researchgate.net With O3 as the co-reactant, this window is slightly wider, spanning from 165°C to 225°C. researchgate.net

The GPC values achieved with In(acac)3 are on the order of 20 picometers per cycle (0.20 Å/cycle) with H2O and 12 picometers per cycle (0.12 Å/cycle) with O3. researchgate.net It is noteworthy that outside of these optimized temperature windows, uncontrolled growth can occur, likely due to the thermal decomposition of the In(acac)3 precursor. researchgate.net

| Co-reactant | ALD Temperature Window (°C) | Growth Per Cycle (Å/cycle) |

|---|---|---|

| H2O | 165–200 | 0.20 |

| O3 | 165–225 | 0.12 |

The choice of co-reactant in the ALD process significantly influences the reaction mechanism and the properties of the resulting In2O3 films. With H2O, the reaction is believed to proceed through the hydrolysis of the adsorbed In(acac)3 molecules, although studies have suggested that the reaction rate can be slow, requiring longer pulsing times to achieve saturation. researchgate.net

Ozone (O3) is another common co-reactant that facilitates the deposition of In2O3 films. The use of O3 can sometimes lead to different film characteristics compared to H2O. researchgate.net

Beyond oxygen-based co-reactants, hydrogen sulfide (B99878) (H2S) has been utilized with In(acac)3 in an ALD-like process, specifically for the synthesis of buffer layers in Copper Indium Gallium Diselenide (CIGS) solar cells. wikipedia.org This demonstrates the versatility of In(acac)3 in depositing not just oxides, but also sulfides, expanding its range of applications in photovoltaic technologies.

Indium(III) acetylacetonate has found applications in Chemical Vapor Deposition (CVD) for the synthesis of various carbon-based nanostructures. americanelements.com Its role can be either as a source of indium for doping or as a catalyst. For instance, In(acac)3, in conjunction with tin(II) acetylacetonate, can be used in an atmospheric-pressure CVD method to prepare indium tin oxide (ITO) thin films. wikipedia.org

Furthermore, the general class of metal acetylacetonates (B15086760), to which In(acac)3 belongs, is utilized in the fabrication of diverse carbon nanostructures through CVD and laser evaporation techniques. americanelements.com While direct catalysis of carbon nanotube growth by In(acac)3 is not as common as with transition metals like iron, its inclusion in CVD processes can influence the properties of the resulting carbon nanomaterials. The integration of carbon nanostructures with semiconductor materials is an active area of research with potential applications in energy-efficient integrated circuits. rug.nl

While Indium(III) acetylacetonate is a solid with a relatively low melting point of 187-189 °C, enhancing its vaporization characteristics can be beneficial for achieving higher growth rates and better process control in vapor deposition techniques. sigmaaldrich.com The design of precursors often involves modifying the ligands to improve volatility and thermal stability. Although specific modifications to In(acac)3 for this purpose are a subject of ongoing research, the general strategy involves creating derivatives that are more readily transported in the gas phase to the substrate surface. This can lead to more efficient and uniform film deposition.

Atomic Layer Deposition (ALD) of Indium Oxide (In2O3) Films

Synthesis of Indium-Based Nanomaterials

Indium(III) acetylacetonate is a valuable precursor for the synthesis of a variety of indium-based nanomaterials. sigmaaldrich.com It is used in the production of indium tin oxide (ITO) nanocrystals, which are crucial for transparent conductive coatings in displays and solar cells. scientificlabs.ie The synthesis of intermetallic nanoparticles, such as palladium-indium (PdIn), can also utilize In(acac)3 as the indium source. rsc.org

The thermal decomposition of In(acac)3, often in the presence of other metal precursors and capping agents, allows for the formation of these complex nanostructures. researchgate.net For example, the synthesis of PdIn nanoparticles has been investigated using In(acac)3 in combination with a palladium precursor, with the reaction temperature playing a crucial role in the formation of the desired intermetallic phase. rsc.org

Formation of Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO) Nanocrystals

Indium(III) acetylacetonate is extensively used as a precursor for the preparation of indium oxide (In₂O₃) and indium tin oxide (ITO) nanocrystals. fishersci.ca The thermal decomposition of this organometallic compound provides a straightforward and effective method for generating these important transparent conducting oxides (TCOs).

The synthesis of pure cubic phase In₂O₃ nanoparticles can be achieved through the solid-state thermal oxidation of indium(III) acetylacetonate. scielo.brresearchgate.net Calcination of the precursor at elevated temperatures, for instance at 600°C for 4 hours, leads to the formation of In₂O₃ nanoparticles. scielo.brresearchgate.net This process is versatile and can be adapted to produce materials with specific characteristics.

Furthermore, indium(III) acetylacetonate is a crucial component in the synthesis of ITO nanocrystals. fishersci.ca ITO is a doped form of indium oxide, typically with tin, that is widely used in applications requiring high electrical conductivity and optical transparency, such as flat-panel displays, touchscreens, and solar cells. nih.govacetron.net The synthesis can involve co-precursors, such as tin compounds like bis(acetylacetonato)tin dichloride, which are mixed with the indium precursor to achieve the desired tin-doping in the final ITO material. elsevierpure.com For example, a mixture of tris(ethyl acetoacetato)indium (a related compound) and a tin precursor can be spin-coated and heated to form ITO films. elsevierpure.com

Control over Nanocrystal Morphology, Size, and Porosity

A significant advantage of using indium(III) acetylacetonate as a precursor is the ability to control the physical properties of the resulting nanocrystals, including their morphology, size, and porosity. These characteristics are critical as they directly influence the material's performance in various applications.

Research has demonstrated that the synthesis conditions during the thermal decomposition of indium(III) acetylacetonate can be tuned to manipulate the final structure of the In₂O₃ nanoparticles. scielo.brresearchgate.net For instance, the use of surfactants like sodium dodecyl sulphate during the synthesis can significantly influence the shape and morphology of the resulting nanoparticles. scielo.brresearchgate.net Calcination of the precursor can lead to the formation of spherical and merged In₂O₃ nanoparticles with a porous structure. scielo.brresearchgate.net

Moreover, external factors such as γ-irradiation of the indium acetylacetonate precursor before thermal treatment have been shown to affect the morphology. scielo.brresearchgate.net Using a γ-irradiated precursor can result in irregular porous architectures composed of pure In₂O₃ nanoparticles. scielo.brresearchgate.net The porous nature of these materials is particularly beneficial for applications in gas sensing, as it provides a larger surface area for interaction with gas molecules. scielo.br

| Precursor Treatment | Resulting Morphology | Average Diameter | Structure |

| Un-irradiated Indium Acetylacetonate | Spherical, accumulative, and merged nanoparticles | - | Porous |

| γ-irradiated Indium Acetylacetonate (10² kGy) with Sodium Dodecyl Sulphate | Nanocrystalline | 1-3 nm | Porous |

Table based on findings from a study on the thermal decomposition of indium acetylacetonate. scielo.br

Integration in Optoelectronic Device Fabrication (e.g., Thin-Film Solar Cells)

The materials derived from indium, tris(2,4-pentanedionato)-, namely In₂O₃ and ITO, are integral to the fabrication of a wide array of optoelectronic devices. chemimpex.com Their properties of high transparency to visible light and excellent electrical conductivity make them essential components. seoultech.ac.kr

In₂O₃ thin films are used in microelectronics, photovoltaics, and as transparent conductive coatings. chemimpex.comseoultech.ac.kr The compound serves as an ideal precursor for depositing these films through techniques like atomic layer deposition (ALD), which allows for precise control over film thickness and composition. chemimpex.comnorthwestern.edu

Thin-film solar cells, in particular, benefit from the use of materials synthesized from this precursor. chemimpex.comnih.gov ITO is a widely used transparent conducting oxide in solar cells, serving as a transparent electrode that allows sunlight to pass through to the active layer while efficiently collecting the generated charge carriers. nih.govacetron.net The performance of copper indium diselenide (CuInSe₂) solar cells, for example, can be influenced by the properties of the ITO substrate on which they are grown. nih.gov The ability to produce high-quality ITO films from precursors like indium(III) acetylacetonate is therefore crucial for the advancement of solar cell technology. fishersci.ca

Application in Gas Sensing Materials

Indium oxide-based materials are recognized for their potential in gas sensing applications. fishersci.camdpi.com The electrical conductivity of these semiconductor materials changes upon exposure to different gases, providing a mechanism for detection. nih.gov In₂O₃, in particular, has shown promise for detecting various gases and surpasses other common oxide semiconductors in carrier concentration and mobility. mdpi.com

The porous In₂O₃ nanoparticles synthesized from indium(III) acetylacetonate are especially well-suited for gas sensing. scielo.br The high surface-area-to-volume ratio of these porous structures enhances their sensitivity by providing more active sites for gas interaction. scielo.br This suggests a strong potential for these materials to be used in the development of high-performance gas sensors. scielo.br Research into In₂O₃-based field-effect transistor (FET) gas sensors is an active area, with the aim of lowering operating temperatures and improving selectivity for various analytes. mdpi.com

Catalytic Efficacy and Mechanistic Studies of Tris 2,4 Pentanedionato Indium Iii

Catalysis in Stereoselective and Multicomponent Organic Transformations (e.g., Oxindole (B195798) Derivatives Synthesis)

Tris(2,4-pentanedionato)indium(III) has proven to be a potent catalyst for complex reactions that build molecular architecture efficiently. sigmaaldrich.comscientificlabs.ie It is particularly effective in multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and in stereoselective syntheses, which control the three-dimensional arrangement of atoms in the product. rsc.orgnih.gov

A prominent application of In(acac)₃ is in the synthesis of oxindole and spirooxindole derivatives. sigmaaldrich.comscientificlabs.iejuniperpublishers.com These structural motifs are central to numerous biologically active natural products and pharmaceutical agents. nih.govscispace.com In(acac)₃ acts as a catalyst in the electrophilic substitution reaction of indoles with isatins to produce 3,3-disubstituted oxindoles, a class of compounds with significant therapeutic potential. researchgate.netresearchgate.net

Furthermore, In(acac)₃ has been utilized in solvent-free, one-pot multicomponent reactions. For instance, it catalyzes a [2 + 2 + 1 + 1]-annulation to construct highly functionalized fused pyridines, demonstrating its capacity to facilitate complex bond-forming cascades under environmentally benign conditions. rsc.org While In(acac)₃ itself is achiral, its Lewis acidic nature can be harnessed in conjunction with chiral auxiliaries or ligands to induce enantioselectivity, a critical aspect in modern drug discovery. nih.gov However, in some complex cascade reactions, the choice of the indium salt's counteranion can be critical, with In(acac)₃ sometimes being less effective than salts like indium(III) iodide, depending on the specific transformation. acs.org

Catalytic Performance of In(acac)₃ in Oxindole Synthesis

Illustrative examples of Tris(2,4-pentanedionato)indium(III) catalyzed synthesis of oxindole derivatives, showcasing reaction conditions and yields.

| Reactants | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Indole (B1671886), Isatin (B1672199) | In(acac)₃-APSG | Water-Acetonitrile | High | researchgate.net |

| Indoles, Various Isatins | In(acac)₃ | Not specified | Not specified | sigmaaldrich.com |

| Aryl 1,5-Enyne | In(acac)₃ | Toluene | No Reaction | acs.org |

Lewis Acidity and Coordination Environment in Catalytic Cycles

The catalytic activity of Tris(2,4-pentanedionato)indium(III) is fundamentally rooted in the Lewis acidic nature of the indium(III) center. syncatmeth.es As a member of Group 13, indium(III) is an electron-deficient metal center capable of accepting electron pairs. syncatmeth.es Unlike harder Lewis acids such as aluminum(III), indium(III) is a softer Lewis acid, which gives it a higher tolerance for various functional groups and even allows for catalysis in protic media like water. syncatmeth.esresearchgate.net

In many catalytic cycles, In(acac)₃ functions as a π-acid catalyst. syncatmeth.esrsc.org It coordinates to carbon-carbon multiple bonds (alkenes and alkynes) or other unsaturated systems. rsc.org This coordination withdraws electron density from the unsaturated bond, activating it towards nucleophilic attack. syncatmeth.es A proposed general mechanism involves the initial coordination of the indium catalyst to the substrate, for example, the carbonyl group of an isatin or the alkyne moiety in an enyne. syncatmeth.esfrontiersin.org This activation step facilitates the key bond-forming event, such as the nucleophilic addition of an indole or an intramolecular cyclization. syncatmeth.esfrontiersin.org

The coordination environment around the indium atom is typically octahedral. wikipedia.org The three bidentate acetylacetonate (B107027) ligands form stable six-membered chelate rings with the indium center. americanelements.comwikipedia.org During a catalytic cycle, one or more of these ligands may be displaced or the coordination sphere may expand to accommodate the reacting substrates. rsc.org The labile nature of the In-O bonds allows for the coordination and activation of the substrate. After the product is formed, it is released from the indium center, regenerating the catalyst for the next cycle. frontiersin.org The stability of the In(acac)₃ complex contributes to its effectiveness as a reliable catalytic reagent in organic synthesis. chemimpex.com

Heterogeneous and Homogeneous Catalysis with Indium(III) Acetylacetonate Derivatives

Tris(2,4-pentanedionato)indium(III) is effective both as a homogeneous and a heterogeneous catalyst, enhancing its versatility. researchgate.netresearchgate.net

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically dissolved in an organic solvent. researchgate.netrsc.org The solubility of In(acac)₃ in many organic solvents makes it well-suited for such applications. chemimpex.comamericanelements.com Homogeneous catalysis often allows for milder reaction conditions and high catalyst activity due to the accessibility of the catalytic sites. For example, soluble vanadium(III) acetylacetonate has been shown to be an efficient catalyst in solution-phase reactions for lithium-oxygen batteries. nih.gov Similarly, heterometallic palladium(II)-indium(III) complexes have been used as unsupported homogeneous catalysts for hydrogenation reactions. acs.org

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, heterogeneous catalysis is employed. This involves immobilizing the catalyst on an insoluble solid support. researchgate.net A notable example is the anchoring of In(acac)₃ onto aminopropyl-functionalized silica (B1680970) gel (In(acac)₃-APSG). researchgate.net This supported catalyst effectively promotes the synthesis of oxindole derivatives in an aqueous-acetonitrile medium. researchgate.net The key advantages of this heterogeneous system include:

Simple Separation: The solid catalyst can be easily recovered from the reaction mixture by simple filtration.

Recyclability: The recovered catalyst is stable and can be reused for several reaction cycles without a significant loss of activity. researchgate.net

Simplified Work-up: The procedure for isolating the product is greatly simplified. researchgate.net

This ability to function in both homogeneous and heterogeneous modes allows for flexibility in process design, catering to the specific needs of a given chemical transformation, from small-scale laboratory synthesis to potentially larger-scale industrial applications.

Computational Chemistry and Theoretical Modeling of Tris 2,4 Pentanedionato Indium Iii

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of metal complexes like Tris(2,4-pentanedionato)indium(III). While specific, in-depth DFT studies exclusively on In(acac)3 are not extensively reported in publicly accessible literature, valuable insights can be gleaned from theoretical investigations of analogous metal acetylacetonate (B107027) complexes and general principles of DFT.

The electronic properties of such complexes are largely dictated by the interactions between the metal d-orbitals and the π-system of the acetylacetonate (acac) ligands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's stability and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. biomedres.us

For metal acetylacetonates (B15086760), the character of the HOMO and LUMO can vary. In some cases, these orbitals are primarily ligand-based, while in others, there is significant contribution from the metal d-orbitals. For instance, in a study of tris(acetylacetonato)iron(III), it was found that the stability of the complex during redox reactions correlated with the percentage of the HOMO or LUMO localized on the metal center. researchgate.net Complexes with a higher degree of metal character in their frontier orbitals, such as Fe(acac)3 and VO(acac)2, exhibited more stable redox behavior. researchgate.net

Reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's chemical behavior. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. biomedres.us

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters are instrumental in predicting how In(acac)3 will interact with other molecules, for example, during the initial stages of a chemical vapor deposition (CVD) process. The regions of highest and lowest electrostatic potential on the molecule's surface, which can also be calculated using DFT, indicate the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Molecular Dynamics Simulations of Precursor Behavior in Deposition Processes

Molecular dynamics (MD) simulations provide a virtual window into the atomic-scale behavior of In(acac)3 as a precursor in deposition techniques like Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD). These simulations track the trajectories of atoms and molecules over time, offering insights into the complex processes of thin film growth.

The general methodology for simulating deposition processes involves several key steps:

System Setup: A substrate material is defined, and a source of the precursor molecules, In(acac)3 in this case, is established.

Force Field: An appropriate force field is selected to describe the interactions between all atoms in the system. For processes involving chemical reactions, a reactive force field such as ReaxFF is necessary. tuwien.ac.at

Simulation: The simulation is run under specific conditions of temperature and pressure, mimicking the experimental deposition environment. Precursor molecules are introduced into the simulation box and their interactions with the substrate and with each other are monitored.

MD simulations can reveal critical information about the deposition process, such as:

Adsorption and Diffusion: How the In(acac)3 molecules initially attach to the substrate surface and how they move across it.

Decomposition: The pathways by which the precursor molecules break apart on the hot surface.

Nucleation and Growth: How the initial indium-containing species aggregate to form nuclei, which then grow into a thin film.

Influence of Process Parameters: The effect of substrate temperature and incident energy of the precursor on the resulting film's properties, such as roughness and growth mode (e.g., island growth vs. layer-by-layer growth). mdpi.com

Key Parameters in MD Simulations of Deposition

| Parameter | Description | Impact on Simulation |

|---|---|---|

| Substrate Temperature | The temperature of the surface onto which the film is grown. | Affects surface diffusion, reaction rates, and film crystallinity. |

| Incident Energy | The kinetic energy of the precursor molecules as they approach the substrate. | Influences surface mobility, film density, and surface roughness. mdpi.com |

| Deposition Rate | The rate at which precursor molecules are introduced into the system. | Can affect the film's microstructure and the incorporation of impurities. |

| Force Field | The set of equations and parameters used to calculate interatomic forces. | Determines the accuracy of the simulation, especially for reactive processes. tuwien.ac.at |

Theoretical Insights into Ligand Exchange and Decomposition Mechanisms

Theoretical studies are crucial for unraveling the complex chemical transformations that In(acac)3 undergoes during deposition processes, namely ligand exchange and thermal decomposition.

Ligand Exchange Mechanisms:

Ligand exchange reactions can play a significant role in the gas phase and on the substrate surface, potentially altering the precursor's properties before decomposition. While detailed computational studies on ligand exchange specifically for In(acac)3 are scarce, research on related compounds provides a framework for understanding these processes. For instance, a study on ligand exchange in tetrakis(acetylacetonato)zirconium(IV) ([Zr(acac)4]) revealed a mechanism involving the formation of a nine-coordinate adduct with a free acetylacetone (B45752) molecule. rsc.org The rate-determining step was found to be either proton transfer or ring opening within this adduct. rsc.org It is plausible that a similar associative mechanism could be at play for In(acac)3, where a solvent molecule or another ligand coordinates to the indium center, facilitating the exchange of an acetylacetonate ligand.

Decomposition Mechanisms:

The thermal decomposition of In(acac)3 is the critical step that leads to the formation of indium-containing thin films. Theoretical investigations into the gas-phase decomposition of the closely related aluminum acetylacetonate (Al(acac)3) have provided significant insights. rsc.org These studies, combining experimental techniques with quantum chemical calculations, have shown that the decomposition is not a simple, single-step process. Instead, it involves multiple competing pathways, leading to a variety of gas-phase products.

Key findings from the study of Al(acac)3 decomposition that are likely relevant to In(acac)3 include:

The initial step can be the loss of an intact acetylacetonate ligand. rsc.org

Intramolecular rearrangement and bond cleavage within the ligand can lead to the formation of smaller volatile molecules like acetone (B3395972) and ketene. rsc.org

The formation of intermediate species, such as metal-hydroxide-acetylacetonate complexes, has also been proposed. rsc.org

Theoretical calculations can map out the potential energy surface for these decomposition reactions, identifying the transition states and calculating the activation energies for different pathways. This information is invaluable for understanding the reaction kinetics and for optimizing deposition conditions to favor the desired film composition and properties.

Future Perspectives and Emerging Research Avenues for Indium, Tris 2,4 Pentanedionato

Development of Next-Generation Indium Acetylacetonate (B107027) Precursors with Tailored Properties

Indium acetylacetonate is a classical precursor for metal-organic chemical vapor deposition (MOCVD), a technique crucial for producing high-quality thin films. mdpi.com However, the demands of next-generation electronics and materials necessitate precursors with even more refined properties. Researchers are actively exploring modifications to the In(acac)3 molecule to create next-generation precursors with tailored characteristics.

One area of focus is the development of precursors that are liquid at room temperature or have low melting points (below 180°C). epo.org This would simplify handling and delivery in deposition systems. Furthermore, enhancing thermal stability is crucial to ensure the precursor can be vaporized and transported without decomposition, which can lead to particle generation and contamination. epo.org

The synthesis of new heteroleptic indium complexes, where one or more of the acetylacetonate ligands are replaced by other organic molecules, is a promising approach. rsc.org For example, new amidinate-ligand containing indium complexes have been synthesized and show potential as chemical vapor deposition precursors for transparent and conductive indium oxide (In2O3) thin films. rsc.org Another strategy involves creating precursors with specific reactivity to enable lower deposition temperatures. For instance, using indium(III) chloride as a precursor allows for the formation of indium oxide films at temperatures as low as 180°C. rsc.org

The goal is to design precursors that offer a wide "ALD window," which is a range of temperatures where the film growth rate is stable and self-limiting, a key feature of atomic layer deposition (ALD). epo.orgresearchgate.net This allows for precise control over film thickness and uniformity at the atomic scale.

Exploration in Novel Energy Conversion and Storage Systems

The unique electronic and optical properties of materials derived from indium acetylacetonate make it a compelling candidate for applications in energy conversion and storage.

In the realm of solar energy, In(acac)3 is used as a precursor to synthesize thin films for solar cells. sigmaaldrich.comwikipedia.org It is employed in the fabrication of copper indium gallium diselenide (CIGS) solar cells through atomic layer chemical vapor deposition (ALCVD). wikipedia.org Research is also exploring its use in emerging photovoltaic technologies like perovskite solar cells. The addition of indium to perovskite solar cells has been shown to boost efficiency. newatlas.com Future research will likely focus on optimizing the deposition processes using In(acac)3 to create more efficient and stable solar-to-electric energy conversion devices.

Beyond solar cells, materials derived from indium acetylacetonate are being investigated for other energy-related applications. Indium oxide, synthesized from In(acac)3, is a key component in transparent conductive oxides (TCOs), which are essential for devices like solar cells and light-emitting diodes (LEDs). chemimpex.com The development of higher quality TCOs with improved conductivity and transparency is an active area of research.

Advancement of Catalytic Applications in Sustainable Chemistry

Indium(III) compounds, including indium acetylacetonate, are recognized for their potential as catalysts in organic synthesis. chemimpex.comresearchgate.net They act as Lewis acids, which are electron-pair acceptors, and can facilitate a variety of chemical reactions. researchgate.net A key advantage of indium catalysts is their stability in the presence of water, which allows for more environmentally friendly "green chemistry" processes. researchgate.net

Future research is aimed at expanding the catalytic applications of indium acetylacetonate in sustainable chemistry. This includes its use in:

Friedel-Crafts reactions: These are important reactions for attaching substituents to aromatic rings, a common step in the synthesis of many fine chemicals. iupac.org

Acylation reactions: The introduction of an acyl group into a molecule is a fundamental transformation in organic chemistry. iupac.org

Multi-component coupling reactions: These reactions allow for the efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net

Researchers are working to develop highly selective and efficient catalytic systems based on indium acetylacetonate with low catalyst loading, which reduces waste and cost. iupac.org The goal is to replace traditional, often more toxic or less efficient, catalysts in industrial processes, particularly in the fine chemicals industry for the synthesis of products like vitamins. iupac.org

Role in Advanced Sensing and Micro/Nanoelectronic Devices

The semiconducting properties of indium oxide, which can be readily prepared from indium acetylacetonate, make it a highly attractive material for advanced sensing and electronic devices. chemimpex.comsigmaaldrich.com

In the field of gas sensing, metal acetylacetonates (B15086760) are known for their high sensitivity to oxidizing gases. sigmaaldrich.com Indium oxide-based gas sensors are being developed to detect a variety of gases, including hazardous industrial pollutants. mdpi.commdpi.com Future research is focused on improving the selectivity and sensitivity of these sensors, as well as lowering their operating temperatures to reduce power consumption. mdpi.com Field-effect transistor (FET) based gas sensors using indium oxide are a particularly promising area of investigation. mdpi.com

In microelectronics, indium acetylacetonate is a key precursor for depositing indium oxide and indium tin oxide (ITO) thin films. sigmaaldrich.comwikipedia.org These films are transparent and conductive, making them indispensable for a wide range of applications, including:

Thin-film transistors (TFTs): These are the building blocks of modern flat-panel displays and other large-area electronics. chemimpex.comrsc.org

Touch screens: The transparent conductive properties of ITO are essential for touch-sensitive displays. chemimpex.com

LEDs and laser diodes: Indium-based materials play a crucial role in the development of these optoelectronic devices due to their luminescent properties. chemimpex.com

The ongoing miniaturization of electronic devices and the development of flexible and transparent electronics are driving the need for higher-performance materials. Research is focused on using indium acetylacetonate and its derivatives to fabricate advanced nanoelectronic devices with improved performance and novel functionalities. chemimpex.com

Table of Precursor Properties and Deposition Parameters

| Precursor/System | Deposition Method | Deposition Temperature (°C) | Resulting Material/Film | Key Finding/Application | Reference |

| In(acac)3 and H2O | Atomic Layer Deposition (ALD) | 165–200 | Indium Oxide (In2O3) | Stable growth rate in a defined temperature window. | researchgate.net |

| In(acac)3 and O3 | Atomic Layer Deposition (ALD) | 165–225 | Indium Oxide (In2O3) | Stable growth rate, slightly higher temperature window than with H2O. | researchgate.net |

| In(acac)3 and H2S | Atomic Layer Chemical Vapor Deposition (ALCVD) | Not Specified | Copper Indium Gallium Diselenide (CIGS) | Synthesis of thin-film solar cells. | wikipedia.org |

| In(acac)3 and Tin(II) acetylacetonate | Chemical Vapor Deposition (CVD) | Not Specified | Indium Tin Oxide (ITO) | Preparation of transparent and conductive thin films. | wikipedia.org |

| New Amidinat-Indium Complexes | Metal-Organic Chemical Vapor Deposition (MOCVD) | 400-700 | Indium Oxide (In2O3) | Highly transparent and conductive films for optoelectronics. | rsc.org |

| Indium(III) chloride | Spin-coating/Annealing | 180 | Indium Oxide (InOx) | Low-temperature fabrication of high-performance thin-film transistors. | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indium(III) acetylacetonate in laboratory settings?

- Methodological Answer : The compound is typically synthesized by reacting indium(III) salts (e.g., InCl₃) with 2,4-pentanedione (acetylacetone) in a basic aqueous solution. A common protocol involves refluxing stoichiometric amounts of InCl₃ and acetylacetone in ethanol or methanol with ammonia as a base to deprotonate the ligand. Purification is achieved via recrystallization from anhydrous solvents like dichloromethane/hexane mixtures. Yield optimization requires strict control of pH (~8–9) and temperature (60–80°C). Structural confirmation should follow synthesis .

Q. What characterization techniques are essential for confirming the structural integrity of Indium(III) acetylacetonate?

- Methodological Answer :

- Spectroscopy : FT-IR (to confirm ligand coordination via C=O and C-O vibrational modes at ~1525 cm⁻¹ and 1250 cm⁻¹, respectively) and NMR (¹H/¹³C for ligand proton environments).

- Elemental Analysis : Verify C, H, and In content (theoretical: C 43.7%, H 5.13%, In 27.9%).

- Thermal Analysis : TGA/DSC to assess decomposition patterns (typical onset at ~250°C).

- X-ray Diffraction : Single-crystal XRD for definitive structural confirmation .

Q. What safety precautions are critical when handling Indium(III) acetylacetonate in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant and eye hazard ).

- Ventilation : Use fume hoods to prevent inhalation of dust (acute inhalation toxicity Category 4 ).

- Storage : Keep in tightly sealed containers under inert atmosphere (N₂/Ar) to prevent moisture absorption .

- Disposal : Follow EPA/OSHA guidelines for metal-organic waste; incinerate in approved facilities .

Advanced Research Questions

Q. How can researchers optimize the thermal stability of Indium(III) acetylacetonate for high-temperature applications?

- Methodological Answer :

- Ligand Modification : Substitute acetylacetonate with fluorinated or bulky ligands (e.g., hexafluoroacetylacetonate) to enhance thermal resistance.

- Atmosphere Control : Conduct pyrolysis under inert (Ar) or reducing (H₂/N₂) atmospheres to suppress oxidative decomposition.

- DSC/TGA Analysis : Monitor decomposition kinetics (activation energy via Kissinger method) to identify optimal stability windows .

Q. What strategies address contradictions in reported reactivity of Indium(III) acetylacetonate across different solvents?

- Methodological Answer :

- Solvent Screening : Systematically test polar (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for ligand exchange rates using UV-Vis spectroscopy.

- Kinetic Studies : Measure reaction rates under controlled conditions (temperature, concentration) to isolate solvent effects.

- Computational Modeling : Use DFT calculations to compare solvation energies and transition states .

Q. What are the current gaps in understanding the environmental impact of Indium(III) acetylacetonate?

- Methodological Answer :

- Ecotoxicology Studies : No data exist on persistence, bioaccumulation, or toxicity (PBT/vPvB) . Prioritize OECD 301/302 tests for biodegradation and Daphnia magna acute toxicity assays.

- Leaching Experiments : Simulate environmental conditions (pH, UV exposure) to assess indium ion release using ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.